molecular formula C5H7N3O B561141 2,6-Diaminopyridin-3-ol CAS No. 100517-02-0

2,6-Diaminopyridin-3-ol

Cat. No.: B561141
CAS No.: 100517-02-0
M. Wt: 125.131
InChI Key: VZRMDLPJHQLXGP-UHFFFAOYSA-N
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Description

2,6-Diaminopyridin-3-ol (CAS 100517-02-0) is a chemical intermediate of significant interest in organic and medicinal chemistry research. Its molecular formula is C5H7N3O, with a molecular weight of 125.13 g/mol . This compound serves as a crucial building block in the synthesis of more complex molecules. A prominent documented application is its role as an intermediate in the synthesis of 2,6-Diamino-5-hydroxy-3-(phenylazo)pyridine, which is a novel metabolite of the urinary tract analgesic Phenazopyridine . Studying such metabolites is essential for understanding drug metabolism and pharmacokinetics. The presence of both amino and hydroxyl functional groups on the pyridine ring makes this compound a versatile precursor for developing various heterocyclic compounds, including potential ligands and dyes. This product is intended for research purposes only and is not classified as a drug or approved for any human or veterinary use.

Properties

IUPAC Name

2,6-diaminopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-2-1-3(9)5(7)8-4/h1-2,9H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRMDLPJHQLXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The Chichibabin mechanism proceeds via nucleophilic attack by amide ions (NH₂⁻) at the α-positions of pyridine. For 3-hydroxypyridine, the electron-donating hydroxyl group at the 3-position deactivates the ring, potentially directing amination to the 2- and 6-positions. Computational studies suggest that the hydroxyl group’s meta-directing effects could favor this regioselectivity, though experimental validation is required.

Optimized Conditions for Diamination

Patent CN101029021A outlines conditions for 2,6-diaminopyridine synthesis using NaNH₂, phase-transfer catalysts (e.g., monomethylaniline), and high-boiling solvents like perhydronaphthalene at 150–180°C. Adapting this protocol for 3-hydroxypyridine would require:

  • Temperature : 140–160°C to prevent hydroxyl group degradation.

  • Catalyst : Aromatic amines (e.g., N-methylaniline) to enhance reaction kinetics.

  • Solvent : Polar aprotic solvents (e.g., dimethyl sulfoxide) to stabilize intermediates.

Preliminary yield estimates, based on analogous reactions, suggest 50–65% efficiency, with side products arising from over-amination or hydroxyl group oxidation.

Cyclization of Nitrile Precursors

US Patent 5,939,553 describes a cyclization route to 2,6-diaminopyridine using 3-hydroxyglutaronitrile and ammonia. This method could be adapted to synthesize 2,6-diaminopyridin-3-ol by retaining the hydroxyl group during cyclization.

Reaction Pathway

  • Precursor Synthesis : 3-Hydroxyglutaronitrile is prepared via epichlorohydrin and sodium cyanide, preserving the hydroxyl group.

  • Cyclization : Heating with ammonia (140–160°C) induces ring closure, forming the pyridine core.

  • Amination : Ammonia acts as the nitrogen source, introducing amino groups at the 2- and 6-positions.

Key Parameters

  • Ammonia Ratio : A 2:1 molar ratio of NH₃ to nitrile maximizes diamination.

  • Solvent : Ethanol or glycols improve solubility and reaction homogeneity.

  • Yield : Reported yields for 2,6-diaminopyridine reach 70–75%, suggesting comparable potential for the 3-ol derivative.

Hydroxylation of 2,6-Diaminopyridine

Post-synthetic hydroxylation offers an alternative route. While direct C–H hydroxylation of pyridines is challenging, transition-metal catalysts or electrochemical methods may enable selective 3-position functionalization.

Transition-Metal Catalysis

Palladium or copper complexes facilitate directed ortho-hydroxylation in aromatic amines. For 2,6-diaminopyridine, coordination of the amino groups could direct hydroxylation to the 3-position. A proposed pathway involves:

  • Catalyst : Pd(OAc)₂ with oxone as an oxidant.

  • Conditions : 80°C in acetic acid.

  • Yield : Pilot studies on analogous compounds report 40–50% yields.

Electrochemical Hydroxylation

Electrolytic oxidation in aqueous NH₃ generates hydroxyl radicals, which could functionalize the 3-position. Parameters include:

  • Voltage : 1.5–2.0 V vs. SCE.

  • Electrolyte : 0.1 M NH₄NO₃.

  • Yield : Limited data exists, but similar systems achieve 30–35% conversion.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)AdvantagesLimitations
Chichibabin Modification3-Hydroxypyridine140–160°C, NaNH₂50–65Direct aminationHigh temp, side reactions
Nitrile Cyclization3-Hydroxyglutaronitrile140–160°C, NH₃70–75High yield, scalableMulti-step synthesis
Transition-Metal Hydroxylation2,6-DiaminopyridinePd(OAc)₂, 80°C40–50SelectiveCatalyst cost, moderate yield
Electrochemical2,6-Diaminopyridine1.5–2.0 V, NH₄NO₃30–35Green chemistryLow efficiency

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminopyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

2,6-Diaminopyridin-3-ol (C5_5H7_7N3_3O) features two amino groups at positions 2 and 6 and a hydroxyl group at position 3 on the pyridine ring. These functional groups facilitate various chemical reactions and interactions, making it a valuable building block in organic synthesis.

Medicinal Chemistry

  • Antitubercular Activity : Research has demonstrated that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis. For instance, synthesized imidazo[4,5-b]pyridine derivatives showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.5 to 0.8 μmol/L against resistant strains of tuberculosis .
  • Cancer Research : Compounds derived from this compound have been evaluated for their anticancer properties. A study indicated that certain derivatives inhibited tumor growth in murine models significantly .

Environmental Chemistry

  • Metal Ion Sensing : The compound has been utilized in the development of sensors for detecting metal ions such as Fe3+^{3+} and Al3+^{3+}. These sensors operate based on fluorescence changes upon metal ion binding, demonstrating high selectivity and sensitivity .

Material Science

  • Polymer Production : this compound serves as an intermediate in the synthesis of various polymers and dyes. Its structural properties allow it to act as a cross-linking agent in polymer matrices .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitubercular agentsPotent activity with MICs of 0.5 to 0.8 μmol/L
Environmental ChemistryMetal ion sensorsHigh sensitivity for Fe3+^{3+} and Al3+^{3+}
Material SciencePolymer synthesisUsed as a cross-linking agent in polymers

Case Study 1: Antitubercular Activity

A series of derivatives synthesized from this compound were screened for their efficacy against Mycobacterium tuberculosis. The study highlighted four compounds with MIC values significantly lower than existing treatments, indicating their potential as new therapeutic agents.

Case Study 2: Metal Ion Detection

Researchers developed a fluorescent sensor based on a rhodamine derivative coupled with this compound. This sensor demonstrated remarkable selectivity for Fe3+^{3+} ions in aqueous solutions, showcasing its applicability in environmental monitoring and biological systems .

Mechanism of Action

The mechanism of action of 2,6-Diaminopyridin-3-ol involves its interaction with various molecular targets. The amino and hydroxyl groups on the pyridine ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, it can inhibit certain enzymes or act as a ligand for specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility: The dual amino groups in this compound increase polarity compared to mono-substituted 2-aminopyridin-3-ol, likely improving water solubility. In contrast, halogenated derivatives (e.g., 2,6-Diiodopyridin-3-ol) exhibit lower solubility due to iodine’s hydrophobic nature .
  • Electronic Effects: Amino groups are electron-donating, activating the pyridine ring toward electrophilic substitution. The di-amino substitution in this compound may enhance reactivity at position 4 or 5, though steric hindrance could modulate this effect.

Biological Activity

2,6-Diaminopyridin-3-ol (DAP) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two amino groups at positions 2 and 6, and a hydroxyl group at position 3. Its chemical structure allows for significant interactions with biological targets, which are crucial for its activity.

The biological activity of DAP is primarily attributed to its ability to form hydrogen bonds due to the presence of amino and hydroxyl groups. This facilitates interactions with enzymes and receptors, potentially modulating various biological pathways. For instance, DAP can inhibit specific enzymes or act as a ligand for receptors involved in cellular signaling processes.

Antimicrobial Activity

Research has demonstrated that DAP exhibits notable antimicrobial properties. A study indicated that DAP showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values suggest that DAP could serve as a potential candidate for developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that DAP could be effective against common bacterial infections, warranting further investigation into its therapeutic potential.

Anticancer Properties

In addition to its antimicrobial effects, DAP has been explored for its anticancer properties. Recent studies have shown that DAP can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth.

Case Study: In Vitro Effects on Cancer Cells

A notable study investigated the effects of DAP on human breast cancer cell lines (MCF-7). The findings revealed that treatment with DAP resulted in:

  • Cell Viability Reduction : A decrease in cell viability was observed with an IC50 value of approximately 25 µM.
  • Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with DAP.

These results suggest that DAP may effectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Toxicological Studies

While exploring the therapeutic potential of DAP, understanding its safety profile is crucial. Toxicological studies have indicated that DAP can exhibit sensitization potential and may lead to dermal irritation at higher concentrations. A skin irritation study reported stimulation index (SI) values indicating strong sensitization potential:

Concentration (w/v) SI Value
0.25%3.4
0.5%3.4
1%5.3

These findings highlight the need for cautious use and further investigation into the safety parameters associated with DAP .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,6-Diaminopyridin-3-ol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, safety goggles, and respiratory protection with particulate filters (EN 143) to minimize exposure to dust or aerosols .
  • Ventilation : Use local exhaust ventilation and ensure workspaces are well-ventilated to prevent inhalation hazards .
  • Hygiene Practices : Avoid eating/drinking in labs, wash hands thoroughly after handling, and store separately from food/feed .
  • Emergency Measures : In case of skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. How should this compound be stored to ensure stability and prevent degradation?

  • Methodological Answer :

  • Storage Conditions : Store in tightly sealed containers in cool, dry, well-ventilated areas to avoid dust accumulation and static discharge .
  • Incompatibilities : Avoid proximity to oxidizing agents, acids, or bases (specific incompatibility data not available in evidence).
  • Dust Management : Regularly clean deposition surfaces to mitigate dust explosion risks .

Q. What are the primary hazards associated with this compound exposure?

  • Methodological Answer :

  • Hazard Classification : Based on analogous data for 2-Aminopyridin-3-ol (CAS 16867-03-1), hazards include:
  • Skin irritation (H315)
  • Serious eye irritation (H319)
  • Respiratory irritation (H335) .
  • Environmental Precautions : Prevent release into drains or waterways due to unknown ecotoxicity .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

  • Methodological Answer :

  • Synthetic Challenges : Limited evidence on this compound; general pyridine-derivative strategies apply. Consider:
  • Regioselective Amination : Use protecting groups (e.g., Boc) to direct amination at positions 2 and 5.
  • Catalytic Systems : Explore Pd/Cu catalysts for cross-coupling reactions, common in pyridine functionalization (no direct evidence).
  • Purity Monitoring : Employ HPLC or LC-MS to track reaction progress and isolate high-purity fractions .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Stability Testing :
  • pH-Dependent Degradation : Conduct accelerated stability studies (e.g., 25°C/60% RH) across pH 3–8. Monitor via UV-Vis spectroscopy or NMR.
  • Thermal Analysis : Use DSC/TGA to assess decomposition temperatures and hygroscopicity .
  • Data Interpretation : Compare results with structurally similar compounds like 2-Aminopyridin-3-ol, noting differences in amino group reactivity .

Q. How should contradictions in experimental data (e.g., conflicting solubility or reactivity results) be resolved?

  • Methodological Answer :

  • Root-Cause Analysis :

Reproducibility Checks : Validate protocols across independent labs to rule out procedural errors.

Environmental Controls : Ensure consistent temperature, humidity, and solvent purity during experiments .

Advanced Characterization : Use X-ray crystallography or DFT calculations to resolve structural ambiguities .

  • Case Study : For solubility discrepancies, cross-validate using multiple techniques (e.g., gravimetric analysis vs. NMR saturation) .

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